4-hydroxy-1-methyl-N-(2-methylphenyl)-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide
Description
4-Hydroxy-1-methyl-N-(2-methylphenyl)-2,2-dioxo-1,2-dihydro-2λ⁶-thieno[3,2-c][1,2]thiazine-3-carbothioamide is a heterocyclic compound featuring a thieno[3,2-c][1,2]thiazine core fused with a carbothioamide moiety. Its molecular formula is C₁₅H₁₄N₂O₃S₃, with a molecular weight of 378.48 g/mol (calculated based on structural analogs) . The compound’s structure includes a 2-methylphenyl substituent at the N-position and a hydroxy group at the 4-position of the thienothiazine system. Such derivatives are typically synthesized for pharmacological screening, given their structural similarity to bioactive heterocycles .
Structural characterization of related compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for graphical representation, ensuring precise determination of bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
4-hydroxy-1-methyl-N-(2-methylphenyl)-2,2-dioxothieno[3,2-c]thiazine-3-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S3/c1-9-5-3-4-6-10(9)16-15(21)14-12(18)13-11(7-8-22-13)17(2)23(14,19)20/h3-8,18H,1-2H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVXGDBREUOUDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)C2=C(C3=C(C=CS3)N(S2(=O)=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401114351 | |
| Record name | 1H-Thieno[3,2-c][1,2]thiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-(2-methylphenyl)-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320423-80-1 | |
| Record name | 1H-Thieno[3,2-c][1,2]thiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-(2-methylphenyl)-, 2,2-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320423-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Thieno[3,2-c][1,2]thiazine-3-carbothioamide, 4-hydroxy-1-methyl-N-(2-methylphenyl)-, 2,2-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401114351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Hydroxy-1-methyl-N-(2-methylphenyl)-2,2-dioxo-1,2-dihydro-2-thieno[3,2-c][1,2]thiazine-3-carbothioamide (CAS Number: 303987-79-3) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C15H14N2O4S2
- Molar Mass : 350.41 g/mol
- IUPAC Name : 4-hydroxy-1-methyl-N-(4-methylphenyl)-1H-thieno[3,2-c][1,2]thiazine-3-carbothioamide 2,2-dioxide
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects, mechanism of action, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds with similar thiazine structures exhibit antimicrobial properties. A study showed that derivatives of thieno[3,2-c][1,2]thiazine possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and function.
Antioxidant Properties
In vitro studies have demonstrated that 4-hydroxy-1-methyl-N-(2-methylphenyl)-2,2-dioxo-1,2-dihydro-2-thieno[3,2-c][1,2]thiazine exhibits antioxidant activity. This property is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. The compound may protect cellular components from oxidative stress-related damage.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been investigated in several cancer cell lines. Preliminary results suggest that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance:
- Case Study : A study evaluated its effects on human breast cancer cells (MCF-7), revealing a dose-dependent decrease in cell viability with IC50 values indicating significant cytotoxic potential.
Research Findings Summary Table
| Study/Research | Biological Activity | Findings |
|---|---|---|
| Antimicrobial Study | Antibacterial | Effective against S. aureus and E. coli |
| Antioxidant Study | Free radical scavenging | Inhibits lipid peroxidation |
| Cytotoxicity Study | Induction of apoptosis | Significant reduction in MCF-7 cell viability |
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Oxidative Stress Modulation : By enhancing antioxidant defenses within cells, this compound may mitigate oxidative damage.
- Apoptotic Pathway Activation : The induction of apoptosis in cancer cells suggests activation of intrinsic pathways involving mitochondrial dysfunction and caspase activation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thieno[3,2-c][1,2]thiazine derivatives, which exhibit structural and functional diversity depending on substituent patterns. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Thienothiazine Derivatives and Related Heterocycles
Key Observations:
Replacing carboxamide (in the 4-methylphenyl analog) with carbothioamide introduces a sulfur atom, which may improve metabolic stability or modulate electronic properties .
Core Heterocycle Differences: Thienothiazine vs. Imidazopyridine: The thienothiazine core offers a planar, conjugated system favorable for π-π stacking, whereas the imidazopyridine in ’s compound includes a nitrophenyl group, enhancing electron-withdrawing effects . Thienothiazine vs. Quinazolinone: Quinazolinone derivatives () exhibit broader anti-mycobacterial activity due to their fused aromatic system and thiazole substituents .
The 2-methylphenyl group may improve membrane permeability compared to bulkier substituents .
Analytical Characterization :
Preparation Methods
Cyclization of Sulfonamide Precursors
A validated method for constructing the 1,2-thiazine-1,1-dioxide (sultam) ring involves cyclization of sulfonamide intermediates. For example, Lee et al. demonstrated that treatment of secondary sulfonamides with bases like NaH facilitates intramolecular cyclization to form sultam rings.
Example Protocol
Thiophene Annulation Strategies
Alternative routes employ thiophene precursors with pre-installed functional groups. Cornia et al. utilized phosphorus decasulfide (P₄S₁₀) for thionation reactions to form thioamide intermediates, which cyclize under acidic conditions.
Key Reaction
- Treat 3-hydroxypropane amide (IV) with hexamethyldisiloxane (HMDO) to generate thioamide (V) , followed by cyclization to 1,3-thiazine derivatives.
Formation of the Carbothioamide Moiety
The N-(2-methylphenyl)carbothioamide group is introduced via thiocarbonylation of a carboxylic acid or amide intermediate. Lawesson’s reagent or thiourea-based methods are commonly employed.
Thiourea-Mediated Approach
Direct Thiocarbonylation
Alternatively, react the acid chloride with ammonium thiocyanate to generate the thiocyanate intermediate, followed by coupling with 2-methylaniline.
Functional Group Interconversion and Optimization
Hydroxy Group Retention
The 4-hydroxy group may require protection during synthesis. Common strategies include:
Sulfone Stability
The 2,2-dioxo group is introduced early via sulfonylation and remains stable under subsequent reaction conditions, as evidenced by the synthesis of sulfamoyl acetamides in PMC7730229.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Side Reactions
Competing Pathways During Cyclization
Base-mediated cyclization of sulfonamides may produce regioisomers if multiple nucleophilic sites exist. For instance, PMC7730229 reported diastereoselectivity challenges in sultam formation, necessitating careful optimization of base strength and temperature.
Thiocarbonylation Selectivity
Over-thionation is a risk when using Lawesson’s reagent. Controlling stoichiometry (1.2–1.5 equiv) and reaction time (2–4 h) minimizes byproducts like dithiocarbamates.
Scalability and Industrial Considerations
- Cost Efficiency : Use of NaH and iodomethane raises safety concerns at scale. Alternatives like dimethyl sulfate may be explored for N-methylation.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF for cyclization steps to improve sustainability.
Q & A
Q. What are the key structural features and synthetic routes for this compound?
- Methodological Answer : The compound’s fused thieno-thiazine core and carbothioamide substituents dictate its reactivity and stability. Synthetic routes typically involve:
Multi-step heterocyclic assembly : Start with thiophene precursors, followed by cyclization with sulfonamide derivatives.
Computational reaction design : Use quantum chemical calculations (e.g., DFT) to predict intermediates and transition states, reducing trial-and-error synthesis .
Design of Experiments (DoE) : Apply fractional factorial designs to screen solvent systems, temperatures, and catalysts, minimizing experimental runs while maximizing yield data .
- Key Data :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent polarity | Low to moderate (e.g., THF) | Prevents hydrolysis of thiazine ring |
| Temperature | 80–100°C | Accelerates cyclization |
Q. Which analytical methods are recommended for characterizing this compound?
- Methodological Answer : Use a tiered validation approach:
Purity assessment : High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) to resolve isomers .
Q. Structural confirmation :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in the thieno-thiazine core.
- Mass spectrometry (HRMS) : Confirm molecular formula via exact mass (<5 ppm error).
Stability profiling : Dynamic vapor sorption (DVS) to assess hygroscopicity under varying humidity .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data related to this compound’s reactivity or biological activity?
- Methodological Answer : Contradictions often arise from unaccounted variables (e.g., trace impurities, solvent effects). Mitigation strategies include:
Computational validation : Replicate conflicting results using ab initio molecular dynamics (AIMD) to identify hidden intermediates .
Statistical hypothesis testing : Apply ANOVA to determine if observed differences are statistically significant (p < 0.05) .
Multi-method validation : Cross-validate bioactivity assays (e.g., enzyme inhibition vs. cell-based assays) to rule out assay-specific artifacts .
Q. What methodologies optimize reaction conditions for synthesizing this compound under varying parameters (e.g., solvent, catalyst)?
- Methodological Answer : Advanced optimization requires iterative feedback between computation and experimentation:
AI-driven reaction path search : Train machine learning models on existing reaction databases to predict optimal catalysts (e.g., Pd/C vs. CuI) .
Microfluidic screening : Test solvent/catalyst combinations in parallel microreactors to rapidly identify high-yield conditions .
In situ monitoring : Use Raman spectroscopy to track reaction progress in real time, adjusting parameters dynamically .
- Case Study :
| Catalyst | Solvent | Yield (%) | Byproducts Identified |
|---|---|---|---|
| CuI | DMF | 62 | Thiophene dimer (15%) |
| Pd/C | Toluene | 78 | None |
Q. How can computational modeling predict this compound’s biological targets or interactions?
- Methodological Answer : Integrate multi-scale modeling:
Molecular docking : Screen against protein databases (e.g., PDB) to identify binding poses in enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes for >100 ns to assess binding stability (RMSD < 2 Å).
Pharmacophore mapping : Align electrostatic and hydrophobic features with known bioactive thiophene derivatives .
- Validation :
Compare computational predictions with in vitro assays (e.g., IC₅₀ values) to refine models iteratively .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
